N,N-Diisopropylacrylamide
Description
Contextualization within N-Substituted Acrylamide (B121943) Polymer Systems
N,N-DIPA belongs to the broader family of N-substituted acrylamides, which are monomers characterized by an acrylamide backbone with substituent groups attached to the nitrogen atom. kpi.uatandfonline.com The nature of these substituents, whether they are mono- or di-substituted, and their specific chemical structure, profoundly influences the properties of the resulting polymers. kpi.uarsc.org
The polymerization of N-substituted acrylamides, often achieved through methods like free-radical polymerization, yields polymers with a range of hydrophilic and hydrophobic characteristics. kpi.uawikipedia.org This balance is crucial in determining the polymer's behavior in aqueous solutions. For instance, modifying the comonomer composition allows for the tuning of the polymer's lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. kpi.ua
Within this family, N,N-DIPA is a di-substituted acrylamide, which distinguishes it from mono-substituted counterparts like N-isopropylacrylamide (NIPAM). kpi.uanih.gov This structural difference has significant implications for the polymer's interactions with water and its resulting thermal behavior. The presence of two isopropyl groups on the nitrogen atom in N,N-DIPA contributes to its unique solubility and phase transition characteristics.
Significance of Poly(N,N-Diisopropylacrylamide) in Stimuli-Responsive Materials Research
Poly(this compound) (P(N,N-DIPA)) is a prominent example of a stimuli-responsive or "smart" polymer. sigmaaldrich.comrsc.org These materials exhibit significant and often reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or ionic strength. rsc.orgmdpi.comjchemrev.com
The most notable characteristic of P(N,N-DIPA) and similar N-substituted polyacrylamides is their thermoresponsiveness, specifically the presence of a lower critical solution temperature (LCST). kpi.uanih.gov Below the LCST, the polymer is soluble in water, forming a hydrated, extended coil state. nih.govnih.gov As the temperature increases above the LCST, the polymer undergoes a phase transition, becoming insoluble and collapsing into a more compact, dehydrated globular state. nih.govresearchgate.net This transition is driven by a shift in the balance between hydrophilic and hydrophobic interactions. kpi.uanih.gov
This sharp and reversible phase transition makes P(N,N-DIPA) and its copolymers highly valuable for a variety of applications in advanced materials science. These include the development of sensors, actuators, and smart surfaces. wikipedia.orgrsc.org For example, the change in polymer conformation can be harnessed to create nano-switches and gel actuators that perform mechanical work in response to temperature changes. wikipedia.org
Historical Development and Current Landscape of this compound Polymer Investigations
Research into N-substituted acrylamides, and specifically the well-known poly(N-isopropylacrylamide) (PNIPAM), has a history dating back to the mid-20th century. The monomer N-isopropylacrylamide was first synthesized in 1956, with the unique thermal behavior of its polymer in aqueous solutions being reported in 1968. wikipedia.orgnih.gov The 1980s saw a surge in interest driven by the potential applications of these thermoresponsive properties. wikipedia.org
While much of the historical focus has been on PNIPAM, the study of other N-substituted acrylamides, including N,N-DIPA, has expanded the field. kpi.uarsc.org Researchers have explored how different alkyl substituents on the nitrogen atom affect the LCST and other properties of the resulting polymers. nih.gov This has led to the development of a wide range of polymers with tunable phase transition temperatures.
The current research landscape is characterized by efforts to achieve precise control over the polymer architecture and functionality. rsc.org Techniques like reversible-deactivation radical polymerizations (RDRPs), including reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP), are being used to synthesize well-defined linear and architecturally complex polymers such as block and star copolymers. rsc.orgmdpi.com These advanced synthesis methods allow for the fine-tuning of the thermoresponsive properties and the incorporation of other functionalities, expanding the potential applications of polymers derived from N,N-DIPA and its relatives. rsc.orgnih.gov
| Property | Value | Source |
| Chemical Formula | C9H17NO | nih.gov |
| Molar Mass | 155.24 g/mol | nih.gov |
| IUPAC Name | N,N-di(propan-2-yl)prop-2-enamide | nih.gov |
| CAS Number | 44975-46-4 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSNAAUPKDRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339880 | |
| Record name | N,N-Diisopropylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44975-46-4 | |
| Record name | N,N-Diisopropylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Poly N,n Diisopropylacrylamide and Its Copolymers
Radical Polymerization Approaches for N,N-Diisopropylacrylamide
Radical polymerization is a common and versatile method for synthesizing a wide range of polymers, including PNIPAM. This approach can be broadly categorized into free radical polymerization and controlled/living radical polymerization.
Free Radical Polymerization Techniques for this compound Monomer
Free radical polymerization is a chain-growth polymerization method involving the successive addition of free radical building blocks. fujifilm.com The synthesis of PNIPAM via this technique typically involves the use of the N-isopropylacrylamide (NIPAM) monomer and a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS). wikipedia.orguobaghdad.edu.iqresearchgate.net This method is advantageous due to its simplicity and the wide variety of applicable monomers and solvents. mdpi.com However, it offers limited control over the polymer's molecular weight, polydispersity, and architecture. mdpi.com
The process consists of three main stages: initiation, propagation, and termination. fujifilm.com During initiation, the initiator generates free radicals, which then react with a NIPAM monomer to form a monomer radical. In the propagation step, this monomer radical adds to other NIPAM monomers in a sequential manner, leading to the growth of the polymer chain. Termination occurs when two growing polymer chains react with each other, ending the polymerization process. fujifilm.com
Copolymerization, the polymerization of two or more different monomers, can be used to fine-tune the properties of the resulting polymer, such as the lower critical solution temperature (LCST). wikipedia.org For instance, the copolymerization of NIPAM with hydrophilic or hydrophobic monomers can respectively increase or decrease the transition temperature. nih.gov
Controlled/Living Radical Polymerization (CLRP) Strategies
Controlled/living radical polymerization (CLRP) techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. researchgate.netnih.gov This control is achieved by minimizing irreversible termination reactions and establishing a dynamic equilibrium between active and dormant polymer chains. researchgate.netnih.gov Key CLRP methods for NIPAM polymerization include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
RAFT polymerization is a versatile CLRP technique that allows for the synthesis of polymers with controlled molecular weight and low polydispersity. fujifilm.com The key to RAFT polymerization is the use of a suitable chain transfer agent (CTA), which reversibly deactivates the growing polymer chains. elsevierpure.com For the polymerization of NIPAM, common CTAs include trithiocarbonates like 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid and S,S-dibenzyl trithiocarbonate (B1256668) (DBTTC). elsevierpure.commdpi.com
The process can be initiated either thermally or photochemically. nih.gov For instance, a room-temperature RAFT polymerization of NIPAM has been successfully carried out using the azo initiator 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) in dimethylformamide (DMF). elsevierpure.comnih.gov This method has been shown to produce PNIPAM with predictable number-average molecular weights and narrow polydispersities (PDI < 1.2). nih.gov
A variation of this technique, known as ring expansion RAFT (RE-RAFT) polymerization, utilizes a cyclic RAFT agent to efficiently synthesize cyclic PNIPAM. mdpi.com
| Initiator | Chain Transfer Agent (CTA) | Solvent | Temperature (°C) | Resulting Polymer Characteristics |
|---|---|---|---|---|
| 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) | 2-dodecylsulfanylthiocarbonyl-sulfanyl-2-methyl propionic acid | DMF | 25 | Controlled/"living" polymerization characteristics. elsevierpure.comnih.gov |
| Irgacure-2959 (photochemical) | S-1-dodecyl-S-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (CTAm) | DMF | Ambient | Predictable Mn, PDI < 1.2. nih.gov |
| ACVA (thermal) | S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (CTAd) | DMF | 65 | Larger polydispersity (1.2 < PDI < 1.3). nih.gov |
| V-70 | S,S-dibenzyl trithiocarbonate (DBTTC) | Acetonitrile | 60 | Linear-polyNIPAM with Mn = 6600, Mw/Mn = 1.21. mdpi.com |
Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method for synthesizing well-defined polymers. nih.govsigmaaldrich.com It typically employs a transition metal complex, such as a copper halide complexed with a ligand, as a catalyst to reversibly activate and deactivate the growing polymer chains. researchgate.netmdpi.com
For the ATRP of NIPAM, a common catalytic system is CuCl complexed with tris(2-dimethylaminoethyl)amine (Me6TREN). researchgate.net The polymerization is often carried out in a mixed solvent system, such as DMF/water, at room temperature. researchgate.net This method has been shown to yield PNIPAM with controlled molecular weights up to 2.2 × 10⁴ and low polydispersities (around 1.19). researchgate.net The living character of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. researchgate.netmdpi.com
Recent advancements have explored "green" ATRP methods, such as using a natural catalyst derived from Moringa oleifera leaves, which contains transition metals at ppm levels, in conjunction with a reducing agent like ascorbic acid. rsc.org Metal-free ATRP systems, induced by visible light with a photoredox catalyst, have also been developed for the polymerization of NIPAM. newiridium.com
| Catalyst System | Initiator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |
|---|---|---|---|---|
| CuCl/Me6TREN | Ethyl 2-chloropropionate (ECP) | DMF:water (50:50 v/v) | 20 | Controlled molecular weights up to 2.2 × 10⁴, PDI = 1.19. researchgate.net |
| CuBr/Me6TREN | Methyl-2-bromopropionate | Various (e.g., DMSO, water, alcohols) | - | Good control over polymerization, suitable for block copolymerization. mdpi.com |
| Moringa oleifera extract/Ascorbic acid | - | - | - | Well-controlled synthesis of PNIPAM. rsc.org |
| Photoredox catalyst (metal-free) | - | - | - | High conversion, controlled molecular weight, low dispersity. newiridium.com |
Besides RAFT and ATRP, other controlled polymerization techniques have been employed for NIPAM. One such method involves the use of a photofunctional initiator, 2-(N,N-diethyldithiocarbamyl)isobutyric acid sodium salt, in an aqueous medium under UV irradiation. researchgate.net This approach has demonstrated controlled radical polymerization characteristics up to approximately 60% monomer conversion, with a relatively narrow polydispersity of around 1.6. researchgate.net
Emulsion and Precipitation Polymerization for Poly(this compound) Micro/Nanogel Architectures
Emulsion and precipitation polymerization are key techniques for producing PNIPAM-based microgels and nanogels, which are crosslinked polymer particles with sizes in the micrometer and nanometer range, respectively. mdpi.comptfarm.pl
Emulsion polymerization is a type of radical polymerization that is typically carried out in an emulsion, which consists of water, monomer, and a surfactant. researchgate.netrsc.orglatrobe.edu.au For PNIPAM microgels, this method often involves the use of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA). researchgate.net The process can be performed with or without a surfactant (surfactant-free emulsion polymerization). ptfarm.plnih.gov This technique allows for the synthesis of hybrid microgels, for example, by incorporating silver nanoparticles within the polymer network. researchgate.net
Precipitation polymerization is another method used to create uniform polymer particles. mdpi.commdpi.com In this technique, the polymerization is initiated in a solution where the monomer is soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution to form particles. univpm.it This method is particularly suitable for synthesizing core-shell nanogels. mdpi.comunivpm.it For instance, a PNIPAM core can be synthesized first, followed by the addition of another monomer, such as acrylic acid, to form a shell. mdpi.com Microwave-assisted precipitation polymerization has been shown to significantly reduce the reaction time for producing monodisperse PNIPAM nanogels. researchgate.net
Solution Polymerization Techniques for Poly(this compound)
Solution polymerization is a common and versatile method for synthesizing polymers where the monomer and the initiator are dissolved in a suitable non-reactive solvent. The resulting polymer also remains dissolved in the reaction medium. This technique offers excellent heat dissipation and control over the viscosity of the reaction mixture, which are crucial for producing polymers with defined characteristics.
For acrylamide-based monomers, the choice of solvent is critical. While water is a common solvent for the polymerization of hydrophilic monomers like N-isopropylacrylamide (NIPAM), organic solvents such as dimethylformamide (DMF), ethanol, or toluene (B28343) are also employed, particularly for less hydrophilic monomers or when specific polymer properties are desired. uobaghdad.edu.iqrsc.org The polymerization is typically initiated by thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or persulfate salts like potassium persulfate (KPS). uobaghdad.edu.iqwikipedia.org
The general procedure involves dissolving the this compound monomer and the initiator in the chosen solvent. The solution is then purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit free-radical polymerization. The reaction is subsequently heated to a specific temperature to initiate polymerization and maintained for a set duration. The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
While specific kinetic data for this compound is not widely published, studies on the closely related N-isopropylacrylamide (NIPAM) provide insight into typical reaction conditions. For example, the free radical polymerization of NIPAM has been extensively studied in various solvents to understand the influence on reaction kinetics and polymer properties. uobaghdad.edu.iq
Table 1: Illustrative Conditions for Solution Polymerization of N-isopropylacrylamide (NIPAM)
| Initiator | Solvent | Monomer Concentration | Temperature (°C) | Polymerization Time (h) | Reference |
| Potassium Persulfate (KPS) | Water | 0.1 mol dm⁻³ | 60 | - | uobaghdad.edu.iq |
| Azobisisobutyronitrile (AIBN) | Dimethylformamide (DMF) | Not Specified | 60 | 24 | wikipedia.org |
| Potassium Persulfate (KPS) | Water | Not Specified | 70 | - | nih.gov |
This table presents data for the related monomer N-isopropylacrylamide (NIPAM) to illustrate typical solution polymerization conditions.
Advanced Polymerization Routes for this compound Derivatives
To achieve greater control over polymer architecture, molecular weight, and dispersity, advanced polymerization techniques, often termed controlled/living radical polymerizations (CRP), are employed. These methods are highly applicable to acrylamide (B121943) derivatives and include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comnih.gov
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful CRP technique that utilizes a transition metal complex (commonly copper-based) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. sigmaaldrich.comsigmaaldrich.com This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The polymerization of acrylamide derivatives like NIPAM via ATRP has been successfully demonstrated, often in aqueous or mixed aqueous-organic solvent systems at low temperatures to ensure good control. ethz.chnih.gov For surface-initiated ATRP (SI-ATRP), polymer brushes can be grown from a substrate, a technique used to create "smart" surfaces. nih.govcmu.edu
Key components for an ATRP reaction include the monomer, an initiator (typically an alkyl halide), a transition metal catalyst (e.g., copper(I) bromide), and a ligand (e.g., a bipyridine or amine-based compound) to solubilize the metal salt and tune its reactivity. sigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP method that allows for the synthesis of well-defined polymers. sigmaaldrich.com It relies on the use of a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. The choice of CTA is crucial and depends on the specific monomer being polymerized. sigmaaldrich.com RAFT has been effectively used for the polymerization of NIPAM and its derivatives, yielding polymers with low polydispersity and high end-group fidelity, which is essential for creating complex architectures like block copolymers. nih.govrsc.orgrsc.org
The polymerization is initiated with a conventional radical initiator, and the control over the process is achieved through the rapid equilibrium between active and dormant polymer chains mediated by the RAFT agent.
Table 2: Examples of Advanced Polymerization of N-isopropylacrylamide (NIPAM) Derivatives
| Polymerization Method | Monomer | Initiator / CTA | Catalyst / Ligand | Solvent | Temperature (°C) | Reference |
| RAFT | N-isopropylacrylamide | Trithiocarbonate RAFT CTA | - | DMF | 25 | nih.gov |
| ATRP | N-isopropylacrylamide | Alkyl Halide | Cu(I)Br / Tris(2-pyridylmethyl)amine | Water/Organic Mixtures | 0 | nih.gov |
| SI-ATRP | N-isopropylacrylamide | Surface-bound initiator | Cu(I) / Cu(II) / Ligand | Methanol | Ambient | nih.gov |
| RAFT | N-isopropylacrylamide | Macro-CTA | - | Toluene | 70 | rsc.org |
This table provides examples for the related monomer N-isopropylacrylamide (NIPAM) to demonstrate conditions for advanced polymerization techniques.
Copolymerization
Copolymerization is a common strategy to tailor the properties of polymers. For instance, copolymers of NIPAM have been synthesized with various monomers to adjust the lower critical solution temperature (LCST) or to introduce new functionalities. nih.govmdpi.comresearchgate.net Research has been conducted on copolymers involving diisopropyl fumarate, indicating the incorporation of diisopropyl functional groups into polymer chains via radical polymerization. researchgate.net Similarly, this compound can be copolymerized with other vinyl monomers to create materials with specific thermal or chemical responsiveness. The synthesis would typically follow standard free-radical or controlled-radical polymerization protocols, with the monomer feed ratio being a key parameter to control the final copolymer composition.
Polymerization Kinetics and Reaction Mechanisms of N,n Diisopropylacrylamide Systems
Kinetic Studies of N,N-Diisopropylacrylamide Polymerization Processes
Kinetic studies of this compound polymerization focus on quantifying the rate at which the monomer is converted into polymer under various conditions. These studies are fundamental to optimizing reaction parameters and achieving desired polymer characteristics.
Determination of Rate Constants and Reaction Orders
The rate of polymerization (Rp) is a key parameter in kinetic studies. A rate law expresses how the reaction rate depends on the concentrations of the reactants, namely the monomer and the initiator. youtube.com For a typical radical polymerization, the rate is proportional to the monomer concentration [M] and the square root of the initiator concentration [I]. uobaghdad.edu.iq However, experimental studies on the polymerization of isopropylacrylamide (IPAM) have shown deviations from this ideal model.
Table 1: Experimentally Determined Reaction Orders for Isopropylacrylamide Polymerization
| Reactant | Reaction Order |
|---|---|
| Initiator (PPS) | 0.38 uobaghdad.edu.iq |
| Monomer (IPAM) | 1.68 uobaghdad.edu.iq |
Rate constants for propagation (k_p) and termination (k_t) are fundamental to describing the kinetics. researchgate.net Computational studies have been employed to calculate these constants for the chain propagation steps in aqueous NIPAM systems, showing agreement with experimental results within a factor of 2-10. d-nb.info
Analysis of Initiation, Propagation, and Termination Steps in this compound Polymerization
Free radical polymerization proceeds through three primary steps: initiation, propagation, and termination. numberanalytics.comlibretexts.org
Propagation: In this step, the "chain" part of the reaction occurs. libretexts.org The monomeric radical rapidly adds successive monomer units, causing the polymer chain to grow. numberanalytics.comchegg.com This process is characterized by the addition of monomers to the radical end of the expanding chain. numberanalytics.com The propagation rate constant (k_p) is a measure of the speed of this chain growth. researchgate.net
Termination: The growth of a polymer chain is eventually stopped through a termination step. numberanalytics.com This inevitably occurs due to the high reactivity of radicals. wikipedia.org Termination can happen through two primary mechanisms: combination, where two growing chain ends couple to form a single longer chain, or disproportionation, which involves the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains (one saturated and one unsaturated). fujifilm.comwikipedia.org
Mechanistic Investigations in Poly(this compound) Synthesis
Mechanistic studies delve deeper into the specific chemical pathways and phenomena that occur during polymerization, revealing factors that influence the structure and properties of the resulting polymer.
Elucidation of Chain Transfer Phenomena
Chain transfer is a reaction that can occur during polymerization where the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). fujifilm.comwikipedia.org This terminates the growth of the original chain but creates a new radical that can initiate the growth of a new chain. wikipedia.org While this can sometimes be an undesirable side reaction, it can also be harnessed to control the polymerization process.
A prominent example of controlled radical polymerization that utilizes this phenomenon is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fujifilm.comwikipedia.org RAFT uses a thiocarbonylthio compound as a CTA, or RAFT agent. wikipedia.org The process involves a reversible chain transfer mechanism where a propagating radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new one, which re-initiates polymerization. wikipedia.org This rapid and reversible transfer establishes an equilibrium between active (propagating) chains and dormant chains (capped with the RAFT agent), allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.orgnih.gov Studies on the RAFT polymerization of NIPAM have been conducted to understand and optimize the control over the process, investigating various RAFT agents and initiators. nih.gov
Influence of Diffusion-Controlled Effects on Polymerization Kinetics
In polymerizations carried out to high monomer conversion, the viscosity of the reaction medium increases significantly. This can lead to diffusion-controlled or diffusion-limited reactions, where the rate of a reaction step is governed by the diffusion rate of the reacting species rather than its intrinsic chemical reactivity. mdpi.comkpi.ua
In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), diffusion can affect not only termination but also the deactivation step. mdpi.com Model simulations have shown that while diffusion-controlled termination has a slight effect on the rate, it is diffusion-controlled deactivation that is the primary cause of auto-acceleration and potential loss of control in these systems. mdpi.com The swelling kinetics of PNIPAM hydrogels are also governed by diffusion, with the network diffusion coefficient being a key parameter describing the transport of water into the polymer network. nih.govnih.gov
Factors Governing Polymerization Control and Efficiency in this compound Systems
The efficiency of the polymerization and the ability to control the final polymer's properties, such as molecular weight and architecture, are governed by several key factors. mdpi.com
Initiator and Monomer Concentration: The rate of polymerization is directly influenced by the concentrations of the initiator and monomer. numberanalytics.com Increasing the initiator concentration generally leads to a higher polymerization rate but can result in shorter polymer chains. uobaghdad.edu.iqnumberanalytics.com The monomer concentration also directly affects the rate. uobaghdad.edu.iqnumberanalytics.com
Choice of Initiator and Solvent: The type of initiator used is critical. For instance, comparing a standard thermal initiator like potassium persulfate (KPS) with a redox system like KPS/N,N,N',N'-tetramethylethylenediamine (TEMED) shows that the activator can significantly affect the resulting particle size and kinetics. semanticscholar.org The polarity of the solvent can also have a slight effect on the polymerization rate. uobaghdad.edu.iq
Controlled/Living Radical Polymerization (CRP) Techniques: For precise control over the polymer architecture, molecular weight, and polydispersity, CRP techniques are employed. mdpi.com Techniques like RAFT and ATRP are widely used for NIPAM polymerization. nih.govmdpi.comsigmaaldrich.com These methods introduce a dynamic equilibrium between active and dormant species, allowing chains to grow more uniformly than in conventional free radical polymerization. wikipedia.orgnih.gov This level of control is essential for creating well-defined materials for advanced applications, such as block copolymers or polymers for biomedical surfaces. sigmaaldrich.comresearchgate.net
Copolymerization: The introduction of a comonomer can significantly alter the polymerization kinetics and the properties of the final polymer. mdpi.com For example, in the copolymerization of NIPAM with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA), the reactivity ratios indicated that NIPAM had a greater preference for copolymerization over homopolymerization. mdpi.com The incorporation of comonomers is a primary strategy for tuning the lower critical solution temperature (LCST) of the resulting polymer. mdpi.comnih.gov
Architectural Engineering and Copolymerization Strategies for Poly N,n Diisopropylacrylamide
Design and Synthesis of N,N-Diisopropylacrylamide-based Copolymers
Copolymerization, the process of polymerizing two or more different types of monomers, is a powerful tool for modifying the properties of a homopolymer. For a thermoresponsive polymer like Poly(this compound), copolymerization would be a key strategy to modulate its lower critical solution temperature (LCST), enhance its mechanical properties, or introduce new functionalities. The most common techniques for synthesizing such copolymers include free radical polymerization, and more advanced controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) nih.gov.
In random copolymers, the monomer units are distributed randomly along the polymer chain. This is typically achieved by polymerizing the monomers together in a single reaction vessel. The composition of the resulting copolymer is governed by the relative reactivities of the monomers. For PNIPAM, random copolymerization is extensively used to fine-tune its LCST. For instance, the incorporation of hydrophilic monomers like acrylic acid tends to increase the LCST, while hydrophobic monomers can lower it chemrxiv.orgchemrxiv.org.
A hypothetical random copolymer of this compound could be synthesized via free radical polymerization with a comonomer such as acrylic acid, initiated by a thermal initiator like azobisisobutyronitrile (AIBN) or potassium persulfate. The final properties would be a statistical average of the properties of the individual homopolymers, influenced by the molar ratio of the comonomers.
Table 1: Exemplary Monomers for Random Copolymerization with Acrylamide (B121943) Derivatives
| Comonomer | Potential Effect on LCST | Polymerization Method |
| Acrylic Acid (AAc) | Increase | Free Radical Polymerization |
| N-vinylpyrrolidone (NVP) | Increase | Free Radical Polymerization |
| Styrene (B11656) | Decrease | Controlled Radical Polymerization |
| Methyl Methacrylate (B99206) (MMA) | Decrease | Controlled Radical Polymerization |
This table is illustrative and the actual effects would need to be experimentally determined for this compound.
Block copolymers are comprised of two or more distinct blocks of homopolymers linked together. Their synthesis requires controlled polymerization techniques that allow for the sequential addition of different monomers. RAFT polymerization and ATRP are highly effective for this purpose, enabling the synthesis of well-defined diblock (A-B) and triblock (A-B-A) copolymers nih.govrsc.orgmdpi.com. The distinct blocks can lead to microphase separation and self-assembly into various morphologies, such as micelles, vesicles, and lamellae.
For example, a diblock copolymer of PNIPAM and polystyrene (PS-b-PNIPAM) can be synthesized by first polymerizing styrene via ATRP to create a macroinitiator, which is then used to initiate the polymerization of N-isopropylacrylamide rsc.org. A similar strategy could be envisioned for this compound.
Table 2: Common Techniques for Block Copolymer Synthesis
| Technique | Description | Key Components |
| RAFT Polymerization | A reversible deactivation radical polymerization that uses a chain transfer agent to control molecular weight and dispersity. | Monomer, Initiator, RAFT Agent |
| ATRP | A controlled radical polymerization that uses a transition metal complex to reversibly activate and deactivate the growing polymer chains. | Monomer, Initiator, Catalyst, Ligand |
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. The two primary approaches for their synthesis are "grafting to" and "grafting from" nih.gov.
"Grafting to" : This method involves attaching pre-formed polymer chains to a polymer backbone nih.gov.
"Grafting from" : In this approach, the polymerization of the graft chains is initiated from active sites that have been created along the main polymer backbone nih.gov.
Grafting of PNIPAM has been successfully demonstrated on various natural and synthetic polymer backbones, such as chitosan (B1678972) and polystyrene, often initiated by chemical means or high-energy radiation nih.govresearchgate.netsemanticscholar.org.
Interpenetrating Polymer Networks (IPNs) Incorporating this compound
Interpenetrating Polymer Networks are unique polymer blends where two or more crosslinked polymer networks are physically entangled with one another without any covalent bonds between them nih.gov. This intimate mixing at the molecular level can lead to synergistic properties that are not attainable in simple polymer blends.
The synthesis of IPNs can be broadly categorized as sequential or simultaneous nih.gov. In a sequential IPN, a pre-existing polymer network is swollen with a second monomer and crosslinker, which are then polymerized in situ nih.govunt.edu. In a simultaneous IPN, both monomer systems are polymerized and crosslinked concurrently nih.gov.
PNIPAM has been a popular component in IPNs, often combined with polyelectrolytes like poly(acrylic acid) to create materials that are responsive to both temperature and pH unt.edursc.org. For instance, a PNIPAM/Poly(acrylic acid) IPN can be synthesized by first preparing a crosslinked PNIPAM hydrogel, followed by swelling with acrylic acid, a crosslinker, and an initiator, and subsequent polymerization unt.edu. Another example is the creation of IPNs with polyurethane to enhance the mechanical properties of the hydrogel nih.gov.
Fabrication of Poly(this compound) Microgels and Nanogels
Microgels and nanogels are crosslinked polymer particles at the micrometer and nanometer scale, respectively, which are capable of swelling in a good solvent ugr.es. For thermoresponsive polymers like PNIPAM, these are typically synthesized via precipitation polymerization mdpi.comchapman.edumdpi.com.
In a typical precipitation polymerization, the monomer (e.g., N-isopropylacrylamide) and a crosslinker (e.g., N,N'-methylenebis(acrylamide)) are polymerized in an aqueous solution at a temperature above the polymer's LCST. As the polymer chains grow, they become insoluble and collapse, forming particles. The size and stability of these particles can be controlled by adjusting parameters such as the concentration of monomer, crosslinker, and initiator, as well as the reaction temperature mdpi.comnih.gov.
Core-shell nanogels are advanced materials consisting of a central core and a surrounding shell with different chemical compositions and properties nih.gov. These are typically synthesized via a seeded polymerization method, where pre-formed nanogels (the core) are used as seeds for the polymerization of a second monomer to form the shell nih.govmdpi.com.
This approach allows for the creation of multifunctional nanogels. For instance, a PNIPAM core can be encapsulated within a more hydrophilic shell, or a shell with a different stimulus-responsive behavior can be introduced nih.govresearchgate.net. The synthesis involves preparing the core nanogels first, and then in a subsequent step, adding the monomers for the shell to the reaction mixture, allowing them to polymerize on the surface of the core particles nih.govmdpi.commanchester.ac.uk.
Based on a comprehensive review of scientific literature, there is a significant lack of specific research data available for the chemical compound Poly(this compound) concerning the control of particle diameter in microgel synthesis and the development of advanced polymeric architectures. The vast majority of published research in this area focuses on a closely related but structurally different polymer, Poly(N-isopropylacrylamide) (PNIPAM).
Due to the strict requirement to focus solely on this compound and the absence of specific findings for this compound in the available literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. Information regarding PNIPAM cannot be substituted, as the differences in molecular structure (a single isopropyl group in PNIPAM versus two in Poly(this compound)) would lead to different physical and chemical properties, making such a substitution scientifically inaccurate.
Therefore, the requested article on "" cannot be provided at this time. Further research specifically targeting the synthesis and architectural control of Poly(this compound) would be required to address the outlined topics.
Stimuli Responsive Behavior of Poly N,n Diisopropylacrylamide Systems
Thermoresponsive Characteristics of Poly(N,N-Diisopropylacrylamide) and its Copolymers
The most prominent feature of PNiPAM is its thermoresponsiveness, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, PNiPAM is soluble in water, while above this temperature, it undergoes a phase transition, becoming insoluble and precipitating from the solution. This transition is driven by a shift in the balance between hydrophilic and hydrophobic interactions.
Copolymerization with hydrophilic monomers increases the LCST. This is because a higher thermal energy is required to overcome the increased polymer-water interactions. For instance, copolymerizing NIPAM with monomers like N-vinylpyrrolidone or N-isopropylmethacrylamide (NiPMA) results in a higher LCST. researchgate.netresearchgate.net The LCST of copolymers of N-isopropylacrylamide (NiPA) and N-isopropylmethacrylamide (NiPMA) increases linearly with an increasing mole fraction of NiPMA. researchgate.net
Conversely, the introduction of hydrophobic comonomers lowers the LCST. The increased hydrophobicity of the copolymer enhances the hydrophobic interactions between polymer side groups, which is a major driving force for phase separation, thus requiring less thermal energy to induce the transition. semanticscholar.orgnih.govmdpi.com For example, copolymerization with dopamine (B1211576) methacrylamide (B166291) (DMA) has been shown to decrease the LCST. mdpi.com The end groups of the polymer chains can also influence the LCST, especially for low molecular weight polymers where the end-group effect is more pronounced. mdpi.com
The effect of different comonomers on the LCST of PNiPAM is summarized in the interactive table below.
| Comonomer | Type | Effect on LCST | Reference |
|---|---|---|---|
| N-vinyl pyrrolidone | Hydrophilic | Increase | researchgate.net |
| N-isopropylmethacrylamide (NiPMA) | Hydrophilic | Increase | researchgate.net |
| Dopamine methacrylamide (DMA) | Hydrophobic | Decrease | mdpi.com |
| Butyl methacrylate (B99206) | Hydrophobic | Decrease | semanticscholar.org |
PNiPAM hydrogels undergo a volume phase transition (VPT) at their LCST, shrinking from a swollen state to a collapsed state as the temperature increases. nih.gov The dynamics of this transition are influenced by several factors, including the hydrogel's size, shape, cross-linking density, and the presence of other components within the hydrogel matrix. nih.gov
The rate of swelling or shrinking is generally controlled by the diffusion of water molecules through the polymer network. itu.edu.tr For bulk hydrogels, this process can be slow. To accelerate the response rate, several strategies have been developed, such as fabricating submicrometer-sized gel particles (microgels or nanogels), which have a much larger surface area-to-volume ratio, allowing for faster water diffusion. itu.edu.tr The deswelling of PNiPAM hydrogel nanoparticles has been observed to occur on the microsecond timescale. nih.gov
The temperature-induced phase transition of PNiPAM in aqueous solution is a complex process driven by changes in molecular interactions, primarily hydrogen bonding and hydrophobic interactions. mdpi.commdpi.com
Below the LCST, PNiPAM chains are in an extended coil conformation, and the amide groups form hydrogen bonds with surrounding water molecules, leading to the polymer's solubility. mdpi.com As the temperature increases, these polymer-water hydrogen bonds are disrupted. nih.gov This disruption leads to an increase in the hydrophobic interactions between the isopropyl groups of the PNiPAM chains. nih.gov
pH-Responsive Behavior of this compound-based Polymer Systems
By copolymerizing NIPAM with pH-sensitive monomers containing ionizable groups, such as carboxylic acids or amines, dual-responsive hydrogels can be created that respond to both temperature and pH. sigmaaldrich.com The swelling and LCST of these copolymers are dependent on the pH of the surrounding medium. rsc.orgnih.gov
For copolymers containing acidic groups (e.g., acrylic acid), at low pH, the acidic groups are protonated and less hydrophilic, leading to a lower LCST. As the pH increases, the acidic groups become ionized (deprotonated), increasing the hydrophilicity of the polymer and, consequently, raising the LCST. nih.gov This ionization also leads to electrostatic repulsion between the charged groups, causing the hydrogel to swell. nih.gov
Conversely, for copolymers with basic groups (e.g., (2-dimethylamino)ethyl methacrylate), at high pH, the basic groups are neutral and more hydrophobic. As the pH decreases, these groups become protonated and charged, increasing hydrophilicity and causing the hydrogel to swell. researchgate.net
The table below illustrates the pH-dependent behavior of PNiPAM copolymers.
| pH-Responsive Comonomer | Type of Ionizable Group | Behavior with Increasing pH | Reference |
|---|---|---|---|
| Acrylic Acid (AAc) | Acidic (-COOH) | Increased swelling, Increased LCST | nih.gov |
| (2-dimethylamino)ethyl methacrylate (DMAEMA) | Basic (-N(CH3)2) | Decreased swelling | researchgate.net |
Multi-Stimuli Responsive Capabilities in Poly(this compound) Composites
The responsiveness of PNiPAM systems can be expanded beyond temperature and pH by incorporating other functional components to create multi-stimuli responsive composites. mdpi.comresearchgate.net These composites can respond to a variety of external stimuli, including light, electric fields, and magnetic fields. nih.gov
For instance, the incorporation of gold nanostructures into PNiPAM hydrogels can impart photo-responsive properties. nih.gov When irradiated with light of a specific wavelength, the gold nanoparticles absorb the light and convert it into heat, causing a localized temperature increase that can trigger the volume phase transition of the surrounding PNiPAM matrix. nih.gov Similarly, incorporating conductive materials like carbon nanotubes can make the hydrogels responsive to electrical stimuli. mdpi.com
The development of these multi-stimuli responsive systems opens up possibilities for more sophisticated and precisely controlled applications. nih.gov
Kinetic Analysis of Stimuli-Induced Changes in Poly(this compound) Architectures
The kinetics of the stimuli-induced changes in PNiPAM architectures, such as the swelling and deswelling of hydrogels, are crucial for their practical applications, which often require a rapid response. The rate of these changes is influenced by several factors.
The swelling rate of PNiPAM hydrogels can be affected by the properties of incorporated substances. For example, the presence of hydrophobic drugs can slow down the swelling rate, while hydrophilic agents can increase it. nih.gov The deswelling kinetics are often faster than the swelling kinetics and are highly dependent on the hydrogel's structure. As mentioned earlier, the formation of a dense skin layer can be a rate-limiting step in the deswelling process. nih.gov
The kinetics of the volume phase transition can be studied using techniques like temperature-jump time-resolved transmittance measurements, which have shown that the initial collapse of the hydrogel network can occur on a very fast timescale. nih.gov The table below summarizes key kinetic aspects of PNiPAM systems.
| Process | Influencing Factors | Kinetic Characteristics | Reference |
|---|---|---|---|
| Swelling | Incorporated drug hydrophilicity, Crosslinker content | Slower with hydrophobic drugs, faster with hydrophilic drugs. Slower with higher crosslinking. | itu.edu.trnih.gov |
| Deswelling | Hydrogel size, Porosity, Grafted chain mobility | Faster for smaller particles and macroporous structures. Can be hindered by skin layer formation. | itu.edu.trnih.govnih.gov |
Advanced Characterization and Spectroscopic Analysis of Poly N,n Diisopropylacrylamide Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of PNIPAM. Both ¹H and ¹³C NMR spectra provide detailed information about the polymer's chemical environment.
In ¹H NMR spectra of PNIPAM, a characteristic strong peak appears around 1.15 ppm, which is attributed to the isopropyl methyl protons (–CH₃). nih.gov Other key signals include those for the methine proton of the isopropyl group and the protons on the polymer backbone. researchgate.net ¹³C NMR spectra complement this information, with a distinct resonance peak for the carboxylic groups appearing at approximately 180 ppm in copolymers containing acrylic acid derivatives, confirming the incorporation of comonomers. researchgate.net These spectroscopic fingerprints are essential for verifying the successful synthesis and purity of PNIPAM and its derivatives. researchgate.netresearchgate.net
Dynamic NMR studies can also provide insights into the conformational changes of the polymer chains during the volume phase transition. Changes in the chemical shifts and relaxation times of specific protons can be monitored as a function of temperature to understand the dehydration and collapse of the polymer network at a molecular level.
Dynamic Light Scattering (DLS) for Hydrodynamic Properties and Aggregation Phenomena
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic diameter (Dh) and size distribution of PNIPAM particles, such as microgels and nanoparticles, dispersed in a solution. ufl.edu This method is particularly valuable for studying the temperature-induced aggregation and collapse of PNIPAM.
Below the lower critical solution temperature (LCST), PNIPAM chains are hydrated and exist as individual coils or small aggregates. As the temperature approaches and surpasses the LCST, the polymer undergoes a phase transition, leading to dehydration and aggregation. DLS measurements can track this process by monitoring the increase in the hydrodynamic radius of the particles. nih.gov For instance, studies have shown that PNIPAM particle size can increase from approximately 30 nm to 210 nm upon aggregation. nih.gov
Factors such as polymer concentration, pH, and the presence of additives can significantly influence the aggregation behavior. nih.govacs.org DLS studies have revealed that the aggregation is dependent on both salt and polymer concentrations. acs.org For example, in the presence of free PNIPAM chains, PNIPAM-coated gold nanoparticles can be induced to aggregate upon heating, a phenomenon that can be precisely monitored by DLS. acs.org The technique is also sensitive to the swelling and shrinking of PNIPAM microgels in response to changes in temperature and pH. nih.govresearchgate.netunipi.it
Interactive Data Table: Hydrodynamic Radius of PNIPAM Samples Under Different Conditions
| Sample | Molecular Weight (kDa) | Concentration (wt%) | Temperature (°C) | Hydrodynamic Radius (Rh) (nm) |
| PNIPAM | 55 | 1 | 25 | 12.4 ± 0.6 |
| PNIPAM | 38 | 1 | 25 | 10.0 ± 0.22 |
| PNIPAM | 28.5 | 1 | 25 | 6.2 ± 0.15 |
| PNIPAM | 20–25 | 1 | 25 | 9.7 ± 0.14 |
This table presents representative data on the hydrodynamic radius of different molecular weight PNIPAM samples in water at 25°C, as determined by DLS. The data indicates the presence of stable aggregates even below the LCST. universityofgalway.ie
Rheological Analysis of Viscoelastic Properties and Network Dynamics
Rheology is the study of the flow and deformation of matter, and it provides critical insights into the viscoelastic properties and network dynamics of PNIPAM hydrogels. anton-paar.com Techniques such as small amplitude oscillatory and steady shear experiments are employed to characterize these properties as a function of frequency, shear rate, and temperature. nih.govaip.org
The viscoelastic properties of PNIPAM hydrogels are strongly influenced by factors such as the concentration of the monomer and the cross-linker. nih.govaip.org Rheological measurements can determine the storage modulus (G′), which represents the elastic component, and the loss modulus (G″), which represents the viscous component. For PNIPAM hydrogels, the Young's modulus is typically in the range of 4.8 to 24.8 kPa under tensile deformation. researchgate.net
Temperature is a key external stimulus that can tune the rheological properties of PNIPAM hydrogels. nih.govaip.org As the temperature is increased through the LCST, the hydrogel undergoes a volume phase transition, leading to significant changes in its mechanical properties. Rheological studies can monitor this transition and determine the gelation temperature. mdpi.comresearchgate.netsemanticscholar.org The relaxation times of the hydrogel network can also be determined, providing information about the dynamics of the polymer chains. unipi.it
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the molecular structure and intermolecular interactions within PNIPAM polymers.
FTIR Spectroscopy: FTIR is used to identify the characteristic functional groups present in PNIPAM. Key absorption peaks include the stretching vibration of the amide I band at around 1650 cm⁻¹ and the bending vibration of the amide II band at approximately 1550 cm⁻¹. nih.gov Symmetrical deformation vibration absorption peaks for the isopropyl group are located at 1387 and 1367 cm⁻¹. nih.gov Changes in the positions and intensities of these peaks can indicate alterations in the hydrogen bonding environment during the phase transition.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to changes in the hydration state of the polymer. pitt.edu The C-H stretching vibrations of the isopropyl moiety are indicative of the hydration of PNIPAM. pitt.edu As the temperature increases and the polymer dehydrates, a downshift in the frequency of the C-H stretching band is observed. pitt.educnr.it The amide I and amide II vibrational bands are also markers for the hydrogen bonding environment of the amide bond. pitt.edunih.gov A downshift in the Amide II vibration signifies the weakening or loss of amide-water hydrogen bonds. pitt.edu Time-resolved Raman spectroscopy has been used to study the molecular mechanism of the volume phase transition, revealing the sequence of dehydration events involving the isopropyl groups, polymer backbone, and amide groups on a nanosecond timescale. pitt.edu
Interactive Data Table: Key Vibrational Bands in PNIPAM Spectroscopy
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
| Amide I | ~1650 | ~1625 (hydrated), ~1690 (dehydrated) | C=O stretching |
| Amide II | ~1550 | ~1565 | C-N stretching and N-H bending |
| Isopropyl C-H stretch | - | 2800-3000 | C-H stretching of isopropyl groups |
| CH₃ deformation | ~1387, ~1367 | ~1460 | Symmetrical deformation of methyl groups |
This table summarizes the characteristic vibrational bands of PNIPAM observed in FTIR and Raman spectroscopy and their corresponding molecular motions. nih.govpitt.edunih.gov
Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment
Chromatographic techniques, particularly Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), are essential for determining the molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI), of PNIPAM polymers. nih.govpolymersource.ca
SEC separates polymer molecules based on their hydrodynamic volume in solution. polymersource.ca By using a calibrated system with known molecular weight standards, the average molecular weight and PDI of a PNIPAM sample can be accurately determined. mdpi.comcmu.edu The choice of eluent is critical for accurate analysis; for instance, N,N-dimethylformamide (DMF) containing LiBr has been found to be an effective eluent to prevent polymer adsorption to the column packing material. polymersource.ca
These techniques are crucial for quality control in PNIPAM synthesis, as the molecular weight and its distribution can significantly impact the polymer's properties, including its LCST and mechanical strength. SEC is also used to assess the purity of the polymer by detecting the presence of unreacted monomers or low molecular weight oligomers. nih.gov
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques provide quantitative information about the thermal transitions and stability of PNIPAM.
Differential Scanning Calorimetry (DSC): DSC is a fundamental technique for studying the phase transition of PNIPAM in aqueous solutions. hu-berlin.de It measures the heat flow associated with thermal transitions as a function of temperature. For PNIPAM, DSC can be used to determine the LCST and the enthalpy change (ΔH) associated with the dehydration and aggregation process. pitt.eduustc.edu.cnmdpi.comresearchgate.net The enthalpy change is influenced by factors such as urea (B33335) concentration, which can affect the hydration of both the apolar isopropyl groups and the polar amide groups. ustc.edu.cn
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile. mdpi.com PNIPAM generally shows good thermal stability up to around 300°C. mdpi.com The thermogram of PNIPAM typically exhibits a multi-stage mass loss. mdpi.comresearchgate.net An initial weight loss below 200°C is often attributed to the loss of absorbed water. researchgate.netacs.org The main degradation process, involving the decomposition of the polymer backbone and side chains, typically occurs in the temperature range of 325–500°C. researchgate.netacs.org TGA can also be used to determine the composition of PNIPAM-based composites and nanocomposites by quantifying the weight loss corresponding to the polymer component. acs.org
Morphological Characterization via Microscopy
Microscopy techniques are employed to visualize the morphology and structure of PNIPAM at various length scales.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of PNIPAM materials, such as hydrogels and scaffolds. nih.govmdpi.com It can reveal details about the porous structure of macrogels. nih.gov However, sample preparation, which often involves dehydration, is required. nih.gov
Transmission Electron Microscopy (TEM): TEM is used to observe the internal structure and size of smaller PNIPAM particles, such as microgels and nanoparticles. mdpi.com It offers higher resolution than SEM and can confirm the colloidal nature of PNIPAM systems. mdpi.com For example, TEM analysis has been used to measure the size of PNIPAM microgel particles, with results generally consistent with those obtained by DLS, accounting for particle dehydration on the TEM grid. mdpi.comresearchgate.net
Atomic Force Microscopy (AFM): AFM is another high-resolution imaging technique that can provide topographical information about PNIPAM surfaces. nih.gov It can achieve higher resolution than SEM and is valuable for characterizing the surface morphology of PNIPAM-based materials at the nanoscale. nih.gov
Applications of Poly N,n Diisopropylacrylamide in Non Biological Smart Materials
Development of N,N-Diisopropylacrylamide-based Smart Sensors
The thermoresponsive nature of poly(this compound) is a key feature in the development of smart sensors that can detect changes in their environment. By modifying sensor surfaces with PNIPAM, it is possible to create devices that respond to temperature variations with high sensitivity and precision. nih.gov This is achieved through the polymer's hydrophobic-to-hydrophilic transition, which alters the sensor's surface properties, including wettability, permeability, and adsorption behavior. nih.gov
One notable application is in the creation of thermo-responsive biosensor platforms. For instance, PNIPAM has been used to create "smart" DNA sensors. nih.gov In these systems, PNIPAM is covalently attached to a silicon surface, and DNA probes are immobilized onto the polymer layer. The detection of target DNA molecules through hybridization can be controlled by temperature. At temperatures below the LCST, hybridization is significantly higher than at temperatures above the LCST, effectively allowing the sensor to be switched on and off by an external temperature stimulus. nih.gov
Furthermore, the porosity of PNIPAM hydrogels can be engineered for gas sensing applications, particularly for the detection of volatile organic compounds (VOCs). uni-hannover.de By creating a highly porous structure, the surface area available for gas adsorption is increased, enhancing the sensor's performance. The challenge of maintaining this porous structure in varying humidity conditions has been addressed through techniques like freeze-drying and the use of porogens, leading to long-term stability and an enhanced swelling response in the presence of gases like acetone. uni-hannover.de
The versatility of PNIPAM-based sensors is further expanded through copolymerization, which allows for the tuning of the LCST and the magnitude of the phase transition. nih.gov This tailoring of thermoresponsiveness enables the development of sensors optimized for specific applications and operating conditions. nih.gov
| Sensor Type | Analyte | Principle of Operation | Key Findings |
| DNA Biosensor | Complementary DNA oligos | Temperature-controlled hybridization on a PNIPAM-grafted silicon surface. nih.gov | Hybridization is significantly higher below the LCST, allowing for temperature-switchable detection. nih.gov |
| Gas Sensor | Volatile Organic Compounds (e.g., acetone) | Enhanced adsorption on a porous PNIPAM hydrogel surface. uni-hannover.de | Porosity engineering leads to long-term stability and improved swelling response in the presence of the target gas. uni-hannover.de |
| Electrochemical Sensor | Hydrogen Peroxide, L-Ascorbic Acid | Temperature-induced variations in electrical signals on a PNIPAM-modified electrode. researchgate.net | The sensors exhibit favorable sensitivity and their response can be modulated by temperature changes around the LCST. researchgate.net |
Actuators and Responsive Devices Utilizing Poly(this compound) Systems
The significant and reversible volume change that poly(this compound) undergoes in response to temperature makes it an excellent material for the fabrication of actuators and other responsive devices. researchgate.netwikipedia.org These hydrogel actuators can convert external stimuli, such as heat, into mechanical motion, which has promising applications in fields like soft robotics, artificial muscles, and microfluidics. researchgate.netnih.gov
The fundamental principle behind PNIPAM-based actuators is the differential swelling or shrinking of the hydrogel. When a PNIPAM hydrogel is heated above its LCST, it expels water and contracts, and when cooled, it reabsorbs water and expands. researchgate.net This change in shape can be harnessed to perform mechanical work. To create complex movements like bending, bilayer actuators are often designed. These consist of a responsive PNIPAM layer bonded to a non-responsive, flexible layer. The mismatch in volume change between the two layers upon a temperature stimulus induces a bending motion. nih.gov
Researchers have developed various strategies to enhance the performance of these actuators. For example, incorporating materials like graphene oxide (GO) into the PNIPAM hydrogel can improve its mechanical properties and photothermal conversion efficiency. nih.gov This allows the actuator to be driven by light in addition to direct heat. nih.gov Similarly, creating a gradient porous structure within the hydrogel can lead to rapid response times and flexibly controllable deformation. rsc.org The introduction of materials with good thermal conductivity, such as montmorillonite (B579905) (MMT), can also influence the volume phase transition and allow for adjustable actuation. rsc.org
The applications for these actuators are diverse. They are being explored for use as artificial muscles, in bionic devices, and as components in soft robotics. nih.gov Furthermore, PNIPAM-based systems have been developed as humidity-responsive actuators, where the extent of bending is dependent on the atmospheric humidity, enabling their use in sensing applications. rsc.org
| Actuator Type | Stimulus | Mechanism | Potential Application |
| Photothermal Bilayer Actuator | Light (Simulated Sunlight, Laser), Heat | Mismatch in thermal expansion between a PNIPAM-graphene oxide composite layer and a passive layer. nih.gov | Artificial muscles, bionic actuators, soft robotics. nih.gov |
| Gradient Porous Hydrogel Actuator | Temperature | Differential shrinking capacity between different parts of the hydrogel due to a gradient structure. rsc.org | Programmable and versatile smart actuators and soft robots. rsc.org |
| Humidity-Responsive Actuator | Atmospheric Humidity | Bending of a bilayer film composed of PNIPAM-based microgels and a flexible substrate in response to humidity changes. rsc.org | Humidity sensing. rsc.org |
Self-Healing Polymeric Materials and Coatings based on this compound
A significant limitation of hydrogels for many practical applications is their often poor mechanical performance and susceptibility to damage. To address this, researchers have been developing self-healing hydrogels based on poly(this compound). The ability of these materials to autonomously repair damage can significantly enhance their lifetime and reliability. itu.edu.tr
One approach to creating self-healing PNIPAM hydrogels involves replacing traditional covalent crosslinks with dynamic, reversible physical interactions. itu.edu.tr For instance, strong hydrophobic interactions can be used to physically crosslink the PNIPAM chains. itu.edu.tr Another strategy involves incorporating other monomer units into the PNIPAM network that can form reversible bonds. For example, the incorporation of acrylic acid (AAc) units allows for the formation of complexes with certain surfactants, which can facilitate the self-healing process in aqueous solutions. itu.edu.tr While PNIPAM itself has been explored for self-healing materials, its inherent poor mechanical properties often necessitate its combination with other polymers to be effective. researchgate.net
The development of self-healing PNIPAM-based materials is a growing area of research with the potential to expand the applications of these smart polymers into areas where durability and longevity are critical.
| Self-Healing Mechanism | Key Components | Healing Condition | Reference |
| Supramolecular Interactions | PNIPAM with hydrophobic modifications | Autonomous healing in a micellar solution | itu.edu.tr |
| Complexation | PNIPAM copolymerized with acrylic acid (AAc) and a surfactant (CTAB) | Healing in aqueous solutions due to complexation between AAc and CTAB | itu.edu.tr |
Environmental Remediation and Sustainable Technologies
The unique properties of poly(this compound) are also being leveraged for various environmental applications, particularly in the areas of catalyst recovery and water purification. nih.gov
In many chemical reactions, catalysts are used to increase the reaction rate. However, separating the catalyst from the reaction mixture for reuse can be challenging and costly. PNIPAM-based materials offer a smart solution to this problem. By immobilizing catalyst nanoparticles, such as silver or palladium, within a PNIPAM hydrogel matrix, the catalytic activity can be controlled by temperature. nih.gov
At lower temperatures, the hydrogel is swollen, allowing reactants to access the catalyst particles. After the reaction is complete, the temperature can be raised above the LCST, causing the hydrogel to shrink and encapsulate the catalyst, allowing for easy separation from the product solution. The catalyst can then be reused by lowering the temperature again. This temperature-dependent control over catalytic activity and recovery makes the process more efficient and sustainable. nih.gov
PNIPAM-based hydrogels have shown significant promise as sorbent materials for the removal of pollutants from wastewater. mdpi.com Their ability to swell and shrink in response to temperature and pH can be used to control the adsorption and desorption of contaminants.
These hydrogels have been successfully used for the removal of heavy metal ions such as Cr(VI), Mn(II), and Pb(II) from aqueous solutions. mdpi.com The swelling behavior of the hydrogel, which is influenced by pH and temperature, dictates its capacity for metal ion uptake. mdpi.com In addition to heavy metals, PNIPAM-based materials have been shown to be effective in removing organic dyes from water. scholaris.ca The reusability of these materials is a key advantage; after adsorbing the pollutant, the hydrogel can be treated to release the contaminant, allowing the hydrogel to be used for multiple cycles with little loss in efficiency. scholaris.ca
| Application | Pollutant/Target | Mechanism | Key Advantage |
| Catalyst Recovery | Nanoparticle catalysts (e.g., Ag, Pd) | Temperature-controlled swelling and shrinking of the PNIPAM hydrogel to encapsulate and release the catalyst. nih.gov | Facile, temperature-triggered separation and reuse of the catalyst. nih.gov |
| Heavy Metal Removal | Cr(VI), Mn(II), Pb(II) | Adsorption onto a pH- and temperature-sensitive PNIPAM-co-methacrylic acid hydrogel. mdpi.com | High swelling capacity and reversible adsorption based on environmental conditions. mdpi.com |
| Organic Dye Removal | Azo dyes (e.g., Orange II) | Adsorption into PNIPAM-based microgels. scholaris.ca | High removal efficiency and excellent reusability over multiple cycles. scholaris.ca |
Other Emerging Non-Biological and Industrial Applications of Poly(this compound)
The versatility of poly(this compound) has led to its exploration in a number of other industrial and technological fields.
One promising application is in tertiary oil recovery. The viscosity of aqueous PNIPAM solutions increases in the presence of hydrophobic molecules, a property that can be exploited to improve the efficiency of oil extraction from reservoirs. wikipedia.org
Another significant area of development is the use of PNIPAM as a "smart" surface for cell sheet engineering. sigmaaldrich.com By grafting a thin layer of PNIPAM onto a cell culture dish, cells can be cultured at 37°C (above the LCST), where the surface is hydrophobic and promotes cell adhesion. Once the cells have grown into a confluent sheet, the temperature is lowered to below 32°C. This causes the PNIPAM to become hydrophilic and swell, which non-invasively detaches the cell sheet without the need for enzymes that can damage the cells. sigmaaldrich.com This technology is a significant advance for tissue engineering and regenerative medicine.
Furthermore, PNIPAM-based thin films are being investigated for use as nano-switches, which can exist in multiple distinct states, and as smart valves in microfluidic devices. wikipedia.orgnih.gov These emerging applications highlight the broad potential of PNIPAM to contribute to advancements across a wide range of non-biological and industrial sectors.
Challenges and Future Research Directions for N,n Diisopropylacrylamide Polymer Science
Current Limitations in Polymer Synthesis and Architectural Control
While significant progress has been made in synthesizing PNIPAM, several challenges remain in achieving precise control over its molecular architecture. Conventional free-radical polymerization, a common synthesis method, presents difficulties in managing polymer microstructure, particle size, degree of polymerization, and polydispersity mdpi.comnih.gov. These factors are crucial as they influence the material's macroscopic properties and performance.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer more precise control over the synthesis process mdpi.commdpi.com. However, these methods also have their own sets of challenges. For instance, ATRP can be sensitive to impurities and requires careful control of reaction conditions, especially when performed in aqueous environments suitable for NIPAM mdpi.com. RAFT polymerization, while versatile, may require post-polymerization modifications to remove the terminal chain transfer agent, which can be undesirable for certain biomedical applications analis.com.my.
The synthesis of complex macromolecular architectures like core cross-linked star polymers also presents analytical challenges. A detailed analysis of these structures is not straightforward and requires sophisticated techniques like multi-detector gel permeation chromatography (GPC) to fully elucidate their structural features rsc.org. Furthermore, controlling the tacticity of PNIPAM during polymerization, which affects its solution properties, is another area of active research ugent.be.
| Synthesis Method | Advantages | Current Limitations & Challenges |
|---|---|---|
| Free Radical Polymerization | - Simple and cost-effective
| - Poor control over molecular weight and polydispersity
|
| Atom Transfer Radical Polymerization (ATRP) | - Precise control over molecular weight and low polydispersity
| - Sensitivity to impurities and reaction conditions
|
| Reversible Addition-Fragmentation chain Transfer (RAFT) | - Versatile for a wide range of monomers and solvents
| - Requires post-polymerization modification to remove end-groups
|
Strategies for Enhancing Specific Stimuli-Responsive Properties
A key feature of PNIPAM is its thermoresponsive nature, characterized by a Lower Critical Solution Temperature (LCST) around 32°C mdpi.comrsc.org. Precisely tuning this LCST is critical for many applications, especially in the biomedical field where a transition temperature close to physiological temperature is often desired mdpi.commdpi.com. The LCST can be modulated by copolymerizing NIPAM with other monomers. Hydrophilic comonomers tend to increase the LCST, while hydrophobic ones decrease it nih.govnih.gov. For instance, copolymerization with acrylic acid (AAc) not only adjusts the LCST but also introduces pH sensitivity nih.gov. Similarly, incorporating ionic liquids into the polymer backbone offers a way to tune the LCST over a broader temperature range rsc.orgresearchgate.net.
Beyond temperature, researchers are actively developing PNIPAM-based materials that respond to multiple stimuli. This is often achieved by incorporating functional groups that are sensitive to pH, light, redox potential, or specific biomolecules acs.orgrsc.orgresearchgate.net. For example, the introduction of thioether functionalities creates an oxidation-responsive polymer where the LCST can be shifted by oxidation epa.gov. The development of these multi-stimuli-responsive systems allows for finer control over the material's behavior and opens up possibilities for more sophisticated applications.
| Stimulus | Strategy for Enhancement | Example Comonomer/Functional Group | Effect on Properties |
|---|---|---|---|
| Temperature (LCST Tuning) | Copolymerization with hydrophilic/hydrophobic monomers | - Acrylic Acid (hydrophilic)
| - Increases LCST and adds pH-sensitivity nih.gov |
| pH | Incorporation of ionizable groups | - Acrylic Acid (AAc)
| - Creates dual pH- and temperature-responsive hydrogels rsc.orgnih.gov |
| Oxidation/Reduction | Inclusion of redox-active moieties | - Thioether groups | - Allows for LCST modulation through oxidation state changes epa.gov |
| Light | Copolymerization with photo-responsive monomers | - Azobenzene | - Enables light-induced changes in polymer conformation and properties rsc.org |
Addressing Scalability and Manufacturing Challenges for Poly(N,N-Diisopropylacrylamide) Materials
The transition from laboratory-scale synthesis to industrial-scale production of PNIPAM materials presents significant hurdles. Maintaining batch-to-batch consistency in terms of molecular weight, polydispersity, and stimuli-responsive behavior is a major challenge resolvemass.ca. The cost of specialized monomers, initiators, and purification processes can also be prohibitive for large-scale manufacturing patsnap.com.
Furthermore, the processing of PNIPAM into functional materials and devices can be complex. For instance, while PNIPAM hydrogels are promising for tissue engineering, their inherently poor mechanical properties often require reinforcement through the formation of interpenetrating polymer networks (IPNs) or composites, which adds complexity to the manufacturing process nih.govnih.gov. Overcoming these scalability and manufacturing challenges is crucial for the widespread commercialization of PNIPAM-based products. Research into more robust and cost-effective synthesis and processing methods is therefore a key priority patsnap.comresearchgate.net.
Integration into Complex Systems and Novel Device Architectures
The unique properties of PNIPAM make it an attractive material for integration into a variety of complex systems and novel device architectures. In the biomedical field, PNIPAM-based hydrogels are being extensively investigated as scaffolds for tissue engineering and as carriers for controlled drug delivery mdpi.comnih.govnih.gov. The ability of these hydrogels to undergo a sol-gel transition around physiological temperatures makes them suitable for injectable systems that can form a scaffold in situ mdpi.com.
PNIPAM is also being utilized in the development of sensors and actuators. For example, thin films of PNIPAM microgels can be used to create actuators that respond to changes in humidity rsc.org. The thermoresponsive properties of PNIPAM can be harnessed to create microfluidic valves and switches that operate based on temperature changes.
A particularly exciting area of development is the use of PNIPAM in 3D and 4D printing. Researchers have developed PNIPAM-based inks that can be used to print structures that change shape over time in response to temperature, opening the door to the fabrication of soft robots, self-assembling devices, and dynamic tissue engineering scaffolds researchgate.netnih.govnih.govresearchgate.net. For instance, a sustainable 3D printing method has been demonstrated using a PNIPAM solution that solidifies upon contact with a saltwater solution, a process that is also reversible hackaday.comamchronicle.com.
Emerging Trends and Interdisciplinary Research Opportunities in this compound Polymer Chemistry
The future of PNIPAM polymer science lies in interdisciplinary research that combines chemistry, materials science, engineering, biology, and medicine. One major trend is the development of hybrid materials that combine PNIPAM with other functional components to create composites with enhanced properties. For example, incorporating graphene oxide into PNIPAM hydrogels can improve their mechanical strength and introduce photothermal responsiveness nih.gov. Similarly, grafting PNIPAM onto natural polymers like chitosan (B1678972) or hyaluronic acid can improve biocompatibility and biodegradability mdpi.comyoutube.com.
The design of "smart" surfaces and interfaces using PNIPAM is another rapidly growing area. By grafting PNIPAM brushes onto a surface, its wettability and adhesive properties can be switched by changing the temperature. This has potential applications in cell sheet engineering, microfluidics, and switchable chromatography.
Furthermore, there is a growing interest in the bioconjugation of PNIPAM with biomolecules such as peptides, proteins, and DNA analis.com.myfrontiersin.org. These bioconjugates can be designed to target specific cells or tissues for drug delivery or to act as biosensors that respond to the presence of a particular biological analyte. The continued exploration of these interdisciplinary research avenues will undoubtedly lead to the development of novel PNIPAM-based materials with unprecedented functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
